molecular formula C23H21ClFN5O2S B2742501 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 1359312-81-4

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2742501
CAS No.: 1359312-81-4
M. Wt: 485.96
InChI Key: PHFBKHJCWKAWKK-UHFFFAOYSA-N
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Description

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H21ClFN5O2S and its molecular weight is 485.96. The purity is usually 95%.
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Biological Activity

The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a derivative of the pyrazolo[4,3-d]pyrimidine scaffold, which has gained attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[4,3-d]pyrimidine core.
  • Substituents including 2-chlorophenyl , ethyl , and fluorophenyl groups.
  • A sulfanyl group that may enhance its biological activity.

Anticancer Properties

The pyrazolo[4,3-d]pyrimidine derivatives have been extensively studied for their anticancer potential. Several studies indicate that compounds within this class exhibit significant inhibitory activity against various cancer cell lines.

  • Inhibitory Activity :
    • The compound has shown promising results in inhibiting tumor cell proliferation. For example, a related pyrazolo[3,4-d]pyrimidine derivative demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
    • Another study reported that analogs with similar scaffolds exhibited IC50 values ranging from 1.74 µM to 40.75 µM against various cancer cell lines including MCF-7 and HepG2 .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometric analysis showing significant apoptosis at low micromolar concentrations .
    • Molecular docking studies suggest that these compounds interact with DNA topoisomerase, a common target for anticancer agents, enhancing their antiproliferative effects .

Other Biological Activities

Beyond anticancer effects, pyrazolo[4,3-d]pyrimidine derivatives have been explored for additional therapeutic potentials:

  • Inhibition of HIF-PHD : Some derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), promoting erythropoietin production and showing promise in treating renal anemia .
  • Anti-inflammatory Effects : Research indicates that certain derivatives may also exhibit anti-inflammatory properties, contributing to their therapeutic profile in various diseases .

Table: Summary of Biological Activities

CompoundActivityIC50 (µM)Cell Line
1aAntitumor2.24A549
1dAntitumor1.74MCF-7
1eAntitumor40.75HepG2
13HIF-PHD InhibitorVariesIn vivo (anemic model)
35Cytotoxicity1.1HCT116

Notable Research Findings

  • A study found that oral administration of a pyrazolo[4,3-d]pyrimidine derivative increased hemoglobin levels significantly in anemic model rats after repeated doses .
  • Another investigation highlighted the cytotoxicity of various pyrazolo derivatives against multiple cancer cell lines with minimal toxicity to normal cells, indicating a favorable therapeutic index for further development .

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN5O2S/c1-3-30-21-20(14(2)28-30)27-23(29(22(21)32)12-15-6-4-5-7-18(15)24)33-13-19(31)26-17-10-8-16(25)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFBKHJCWKAWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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